6-Dehydrotestosterone

Descripción general

Descripción

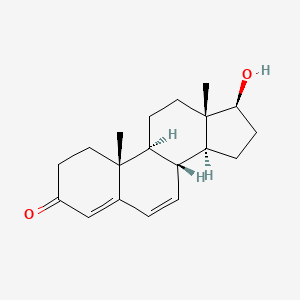

6-Dehydrotestosterone is a 17β-hydroxy steroid that is derived from testosterone. It contains an additional double bond between positions 6 and 7, which distinguishes it from other testosterone derivatives . This compound is of significant interest due to its role in various biochemical and physiological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Dehydrotestosterone can be synthesized from testosterone through a series of chemical reactions. One common method involves the use of selenium dioxide as an oxidizing agent. The reaction is typically carried out in an organic solvent such as dioxane or acetic acid at elevated temperatures ranging from 80°C to 140°C . The process involves the oxidation of testosterone to introduce the double bond between positions 6 and 7.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvents and reagents is critical to minimize impurities and maximize efficiency.

Análisis De Reacciones Químicas

Enzymatic Reactions

The following enzymes are critical in the metabolic pathways involving 6-dehydrotestosterone:

-

5α-Reductase : Converts testosterone into dihydrotestosterone (DHT) and plays a significant role in the synthesis of this compound.

-

17β-Hydroxysteroid Dehydrogenases : These enzymes facilitate the conversion of androstenedione to testosterone and can also act on other steroid intermediates that lead to DHT production.

-

3α-Hydroxysteroid Dehydrogenase : Involved in converting inactive androgen metabolites back into active forms like DHT, particularly in prostate cancer cells under androgen deprivation conditions.

Metabolic Pathways

The metabolism of this compound primarily occurs in target tissues such as the liver, skin, and prostate. Key metabolic reactions include:

-

Reduction to Androstanediols : DHT can be metabolized by hydroxysteroid dehydrogenases to form less active metabolites like 3α-androstanediol and 3β-androstanediol.

-

Conjugation Reactions : These metabolites are often conjugated (e.g., glucuronidation) for excretion via urine.

Clinical Implications

Recent studies have highlighted the significance of DHT synthesis pathways in conditions such as prostate cancer. Notably:

Aplicaciones Científicas De Investigación

6-Dehydrotestosterone has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of other steroid derivatives.

Biology: Studied for its role in cellular processes and hormone regulation.

Medicine: Investigated for its potential therapeutic effects in hormone-related disorders.

Industry: Used in the production of steroid-based pharmaceuticals and research chemicals.

Mecanismo De Acción

6-Dehydrotestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets include various enzymes and proteins involved in hormone regulation and cellular metabolism .

Comparación Con Compuestos Similares

Similar Compounds

Testosterone: The parent compound from which 6-Dehydrotestosterone is derived.

Dihydrotestosterone: Another potent androgen with a different structure and function.

Dehydroepiandrosterone: A precursor to both androgens and estrogens with distinct biological roles.

Uniqueness

This compound is unique due to the additional double bond between positions 6 and 7, which imparts different chemical and biological properties compared to its parent compound, testosterone. This structural difference influences its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications.

Actividad Biológica

6-Dehydrotestosterone (6-DHT) is a steroid hormone derived from testosterone, specifically formed through the action of enzymes that modify the steroid structure. This compound has garnered attention in the fields of endocrinology and pharmacology due to its significant biological activities, particularly in relation to androgenic effects and its role in various physiological processes.

Chemical Structure and Metabolism

6-DHT is characterized by a carbon-carbon double bond at the 6th position, distinguishing it from dihydrotestosterone (DHT). This structural modification influences its binding affinity to androgen receptors and its metabolic pathways. The primary metabolic pathways for 6-DHT involve conversion to other androgens or inactive metabolites through enzymes such as 3-alpha-hydroxysteroid dehydrogenase, which is prevalent in target tissues like the liver and prostate .

Biological Effects

The biological effects of 6-DHT are primarily mediated through its interaction with androgen receptors. It exhibits a higher binding affinity compared to testosterone, which contributes to its potent androgenic effects. The following table summarizes key biological activities associated with 6-DHT:

Case Studies and Research Findings

- Transdermal DHT Gel Studies : Research involving transdermal DHT gel formulations demonstrated significant increases in serum DHT levels without notable increases in prostate volume or adverse effects on cardiovascular health. In studies conducted over 3 to 24 months, serum DHT levels rose approximately tenfold while testosterone levels decreased significantly .

- Castration Resistance in Prostate Cancer : A study highlighted that intratumoral DHT synthesis could explain resistance to androgen deprivation therapy in prostate cancer patients. This suggests that 6-DHT may play a critical role in tumor progression despite low systemic levels of testosterone .

- Effects on Cardiovascular Health : A comprehensive trial known as TRAVERSE investigated the long-term cardiovascular effects of testosterone replacement therapy, finding no significant increase in major adverse cardiac events among men receiving treatment compared to placebo groups. However, there were higher rates of certain complications like pulmonary embolism .

The mechanisms by which 6-DHT exerts its effects include:

- Androgen Receptor Activation : 6-DHT binds with high affinity to androgen receptors, leading to transcriptional activation of genes involved in male sexual differentiation and secondary sexual characteristics.

- Regulation of Gene Expression : It influences the expression of proteins involved in metabolism and cellular growth, impacting various tissues including skin, muscle, and bone .

- Interaction with Other Hormones : The interplay between testosterone and its metabolites like 6-DHT is crucial for maintaining hormonal balance and physiological functions.

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-17,21H,5-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDCOKNNLDEKJB-DYKIIFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C=CC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C=CC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043247 | |

| Record name | 6-Dehydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2484-30-2 | |

| Record name | 6-Dehydrotestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2484-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Dehydrotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002484302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002693945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Dehydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17β)-hydroxyandrosta-4,6-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTA-4,6-DIEN-3-ONE, 17-HYDROXY-, (17.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P45K0O2LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 7α position in the structure of 6-dehydrotestosterone for developing derivatives?

A1: The 7α position of this compound is particularly important for developing derivatives due to its susceptibility to selective modifications. For instance, copper-catalyzed 1,6-Michael additions allow for the introduction of various functional groups at this position. [, ] This is particularly relevant for generating affinity probes or metal complexes for studying androgen receptors. [, ] Additionally, the presence of the C-19 methyl group enhances the α-stereoselectivity of these additions, making it a strategic site for targeted modifications. []

Q2: How does the structural modification of this compound with a biotin label at the 7α position impact its interaction with antibodies?

A2: Attaching a biotin label to the 7α position of this compound, specifically creating 17β-hydroxyandrost-4-en-3-one-7α-(biotinyl-6-N-hexylamide), is a strategic approach for developing immunoassays. [] According to Landsteiner's principle, antibody specificity is primarily directed towards the portion of the hapten farthest from the functional group linking it to the carrier protein. [] Therefore, modifying the 7α position minimally alters the structure compared to the original testosterone hapten, ensuring the generated antibodies maintain high specificity towards testosterone. []

Q3: How does this compound, as a modified testosterone heterologous enzyme tracer, influence the cross-reactivity of antisera in testosterone immunoassays?

A3: When this compound is used as a modified testosterone heterologous enzyme tracer (specifically, this compound-17-hemisuccinate-penicillinase), it exhibits lower cross-reactivity with 5α-dihydrotestosterone (5α-DHT) compared to traditional testosterone-17-hemisuccinate-penicillinase in enzyme immunoassays. [] This suggests that the structural change induced by the absence of the double bond in the B ring of this compound leads to conformational changes in the enzyme tracer. [] These changes likely affect the binding affinity of the antisera, resulting in decreased cross-reactivity with 5α-DHT. []

Q4: How does this compound propionate impact steroid hormone biosynthesis, particularly in the context of pregnenolone conversion?

A4: this compound propionate and its derivatives have been shown to influence steroid hormone biosynthesis. [, ] Specifically, these compounds demonstrate an effect on the conversion of pregnenolone-4-C-14 in both mouse testes and rat adrenal glands. [, ] Further research explored the mechanism of action, focusing on the inhibition of the Δ5,3β-hydroxysteroid dehydrogenase and Δ5,4-isomerase enzyme system. [] These findings highlight the role of this compound propionate as a modifier of steroid hormone biosynthesis. [, , ]

Q5: Can this compound be selectively reduced to a specific isomer, and if so, what conditions facilitate this selectivity?

A5: Yes, 7-methyl-6-dehydrotestosterone acetate can be selectively reduced to 7β-methyltestosterone acetate. [] This selectivity is achieved using benzyl alcohol as a reducing agent and employing specific catalytic conditions. [] This selective reduction is valuable for synthesizing specific testosterone derivatives with desired stereochemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.